molecular formula C19H14Cl2 B131833 2-Chlorotrityl chloride CAS No. 42074-68-0

2-Chlorotrityl chloride

Cat. No.: B131833
CAS No.: 42074-68-0
M. Wt: 313.2 g/mol
InChI Key: JFLSOKIMYBSASW-UHFFFAOYSA-N
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Description

2-Chlorotrityl chloride is a chemical compound widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the preparation of peptides with an acid termination. The compound is highly reactive and serves as a protecting group reagent for carboxylic acids, forming esters that can be cleaved under mild conditions .

Mechanism of Action

Target of Action

2-Chlorotrityl chloride is primarily used in solid-phase peptide synthesis (SPPS) as a resin . It is a protecting group reagent for carboxylic acids, forming esters which are cleaved mildly . The primary target of this compound is the carboxylic acid group of C-terminal protected peptide fragments .

Mode of Action

This compound interacts with its targets by forming esters with carboxylic acids . This interaction protects the carboxylic acid group during peptide synthesis . The esters formed are cleaved mildly, allowing for the controlled release of the protected peptide fragments .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . It is used to obtain protected peptide fragments that can be applied to the preparation of head-to-tail cyclopeptides or to condensation of peptidic fragments .

Result of Action

The result of this compound’s action is the formation of protected peptide fragments . These fragments can then be used in the synthesis of larger peptides. It prevents racemization of the first amino acid and is thus very useful when racemic mixtures are forming (common with residues such as His or Cys) .

Action Environment

The action of this compound is highly susceptible to moisture, leading to reduced resin loading and lower synthetic yields . Therefore, it is recommended that the resin be activated with thionyl chloride (SOCl2) before peptide assembly . The environment in which this compound is used can greatly influence its action, efficacy, and stability. For instance, the use of anhydrous dichloromethane (DCM) allows up to 44% activation of the resin, thereby making it suitable for the synthesis of longer peptides .

Biochemical Analysis

Biochemical Properties

2-Chlorotrityl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. For instance, it is recommended that the resin be activated with thionyl chloride (SOCl2) before peptide assembly .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules during peptide synthesis. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during this process, which could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorotrityl chloride is typically synthesized through the chlorination of (2-chlorophenyl)diphenylmethanol using thionyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane to prevent moisture interference .

Industrial Production Methods: In industrial settings, the preparation involves suspending 2-chlorotrityl alcohol in a solvent like dimethylformamide (DMF) and adding thionyl chloride under controlled conditions. The mixture is stirred at room temperature, followed by filtration and washing to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorotrityl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. It can react with nucleophiles such as amines and alcohols to form corresponding trityl derivatives .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-chloro-2-[chloro(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLSOKIMYBSASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194914
Record name 2-Chlorotrityl chloride
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Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42074-68-0
Record name 2-Chlorotrityl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=42074-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorotrityl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorotrityl chloride
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Record name 1-chloro-2-(chlorodiphenylmethyl)benzene
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Record name 2-CHLOROPHENYLDIPHENYLMETHYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Following the procedure outlined in Example 4, 5.00 g (17.1 mmol) of (2-chlorophenyl) diphenyl methanol, designated as T-3 on Appendix A, was treated with 2.5 ml thionyl chloride (34 mmol) according to general method B to give 4.39 g (82%) of (2-Chlorophenyl) diphenyl chloromethane, mp: 131° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1 g of 2-chlorotrytyl chloride resin (1.66 mmol/g, 1 eq) was allowed to swell in methylene chloride for 3-5 min, 1.162 mmol of N,N-diisopropylethylaminem (0.202 ml, 0.7 eq) and 1.66 mmol of aminothiophenol (0.178 ml, 1 eq) were added thereto, and the mixture was gently stirred for 3 hr at room temperature. Then, the resin was filtered and washed with a mixture of methylene chloride, methanol and N,N-diisopropylethylamine (85:10:5 v/v/v) to obtain 2-chlorotrityl resin loaded with 0.332 mmol/g of 2-aminobenzenethiol. The loaded 2-chlorotrityl resin 200 mg was suspended in 5-6 ml of N,N-dimethylformamide, 0.996 mmol of benzoyl chloride (0.116 ml, 3 eq) and the mmol of N,N-diisopropylethylamine (0.173 ml, 3 eq) were added thereto, and the mixture was shaken for 3 hr at room temperature. Then, the resin was filtered and washed with 5×10 ml N,N-dimethylformamide and 5×10 ml methylene chloride. The resin still remaining on the filter was then treated with 20 ml portions of 65% trifluoroacetic acid/methylene chloride and 5% triethylsilane/methylene chloride. The obtained filtrates were concentrated in a vacuum to obtain an oily residue, which was dissolved in 10 ml of N,N-dimethylformamide/methanol (9:1 v/v) containing 0.2 mmol of dithiothreitol (0.031 g). After 3 hr of standing at room temperature, the mixture was extracted with ether, washed with water, dried and concentrated in a vacuum to obtain the title compound as a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.178 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Chlorotrityl chloride in peptide synthesis?

A1: this compound is primarily used as a solid support in SPPS, particularly for synthesizing peptides with a free C-terminal carboxylic acid. [] It allows the anchoring of the first amino acid and facilitates the sequential addition of subsequent amino acids to build the desired peptide chain. []

Q2: How does this compound bind to the first amino acid in SPPS?

A2: this compound is attached to a polymeric support, forming the 2-CTC resin. The first Fmoc-protected amino acid reacts with the resin through its carboxyl group, forming an ester linkage. [] This anchoring allows for the step-by-step construction of the peptide chain.

Q3: Can this compound be used for synthesizing cyclic peptides?

A3: While 2-CTC is mainly used for linear peptides, it can be employed in cyclic peptide synthesis. After assembling the linear peptide chain on the resin, cyclization can be achieved in solution phase. [, ] This approach utilizes the benefits of SPPS for linear chain assembly and solution-phase techniques for cyclization.

Q4: Are there specific conditions for attaching the first amino acid to this compound resin?

A4: Yes, optimal conditions involve using a slight excess of the Fmoc-protected amino acid (0.6 equivalents per mmol of resin) with DIEA as a base in dichloromethane (DCM) or dichloroethane (DCE) at room temperature for 25 minutes. These conditions generally lead to high esterification yields with minimal side reactions, even for amino acids like asparagine and glutamine. []

Q5: Is activation of this compound resin necessary before use?

A5: this compound resin is highly sensitive to moisture, which can reduce loading capacity. [] Therefore, activation with thionyl chloride (SOCl2) is often recommended to enhance the resin's reactivity and improve loading efficiency.

Q6: Can the degree of activation of this compound resin be controlled?

A6: Yes, varying the concentration of SOCl2 in DCM during activation allows control over the degree of resin activation. Using 2% SOCl2 activates about 44% of the resin, making it suitable for longer peptides, while 25% SOCl2 results in around 80% activation, suitable for shorter peptides. []

Q7: What are the advantages of using this compound resin in SPPS?

A7: this compound resin offers several advantages:

  • Mild Cleavage Conditions: Peptides can be cleaved from the resin under mild acidic conditions, preserving acid-labile protecting groups on the peptide. [, ]
  • High Purity: The use of 2-CTC often results in peptides with high purity, reducing the need for extensive purification. []
  • Reusability: Following an optimized activation protocol, 2-CTC resin can be reused, offering cost-effectiveness and sustainability. []

Q8: Are there any limitations associated with this compound resin?

A8: Despite its advantages, there are limitations:

  • Moisture Sensitivity: The resin is highly sensitive to moisture, requiring careful handling and storage. []
  • Cleavage Solvent: Traditionally, DCM was used for cleavage, but greener alternatives like anisole and 1,3-dimethoxybenzene are gaining traction due to environmental concerns. []

Q9: What are some greener alternatives being explored for the cleavage of protected peptides from this compound resin?

A9: Researchers are exploring greener solvents to replace DCM for cleaving peptides from 2-CTC resin. Promising alternatives include 2% trifluoroacetic acid (TFA) in anisole or 1,3-dimethoxybenzene. These solvents are less hazardous and offer similar or improved cleavage efficiency. []

Q10: Besides peptides, what other molecules can be synthesized using this compound resin?

A10: The versatility of 2-CTC extends beyond peptides. Researchers have successfully employed this resin in the synthesis of:

  • Peptidomimetics: Molecules mimicking the structure and function of peptides. []
  • Prenylcysteine analogs: Important for studying protein prenylation pathways. []
  • Amino acid-modified Peptide Nucleic Acids (PNA): Molecules with potential applications in gene therapy. []

Q11: How is this compound resin used in the development of antibody-drug conjugates (ADCs)?

A11: this compound resin plays a crucial role in synthesizing cathepsin-B cleavable linkers, which are essential components of ADCs. These linkers connect a cytotoxic drug to an antibody, allowing for targeted delivery to cancer cells. []

Q12: Can this compound resin be used to synthesize modified amino acids?

A12: Yes, the resin has been successfully used in the synthesis of N-methylated amino acids (N-Me-AA-OH), which are valuable for enhancing the stability and bioavailability of peptides. []

Q13: Are there any applications of this compound resin in materials science?

A13: Research has demonstrated the application of 2-CTC resin in anchoring chiral amino alcohol ligands. These resin-bound ligands act as catalysts in enantioselective reactions, demonstrating their potential in asymmetric synthesis and chiral technology. []

Q14: How does the use of this compound resin contribute to green chemistry practices in peptide synthesis?

A14: The use of 2-CTC resin aligns with green chemistry principles in several ways:

  • Greener Solvent Alternatives: Ongoing research focuses on replacing DCM with greener alternatives during the cleavage step, further minimizing environmental impact. []

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